4-methyl-3-phenylhex-4-enoic acid

Organic Synthesis Stereoselective Ring Opening Cyclobutanone Chemistry

4-Methyl-3-phenylhex-4-enoic acid (CAS 1371641-17-6) is a chiral, C13 unsaturated carboxylic acid (MW 204.26 g/mol) possessing a hex-4-enoic acid backbone substituted with a phenyl group at C3 and a methyl group at C4. This compound belongs to the arylalkenoic acid class and is closely related to the (E)-4-methyl-4-hexenoic acid side chain found in the immunosuppressant mycophenolic acid, yet it is structurally distinct due to the absence of the isobenzofuran lactone core and the presence of a C3-phenyl substituent.

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 1371641-17-6
Cat. No. B6609594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-phenylhex-4-enoic acid
CAS1371641-17-6
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESCC=C(C)C(CC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C13H16O2/c1-3-10(2)12(9-13(14)15)11-7-5-4-6-8-11/h3-8,12H,9H2,1-2H3,(H,14,15)/b10-3+
InChIKeyJALQBRRXOFCNIU-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-phenylhex-4-enoic Acid (CAS 1371641-17-6): Structural Identity, Class Definition, and Research Procurement Context


4-Methyl-3-phenylhex-4-enoic acid (CAS 1371641-17-6) is a chiral, C13 unsaturated carboxylic acid (MW 204.26 g/mol) possessing a hex-4-enoic acid backbone substituted with a phenyl group at C3 and a methyl group at C4 . This compound belongs to the arylalkenoic acid class and is closely related to the (E)-4-methyl-4-hexenoic acid side chain found in the immunosuppressant mycophenolic acid, yet it is structurally distinct due to the absence of the isobenzofuran lactone core and the presence of a C3-phenyl substituent [1]. It has been cited as a derivative of 3-phenyl-4-alkynoic acid scaffolds investigated for GPR40/FFAR1 agonism, positioning it within metabolic disease research chemical space . The compound is valued as a chiral building block for asymmetric synthesis and mechanistic stereochemical studies .

Why In-Class Substitution of 4-Methyl-3-phenylhex-4-enoic Acid (CAS 1371641-17-6) Fails: Regio- and Stereochemical Determinants of Function


Generic substitution among C13H16O2 arylhexenoic acid isomers is precluded by the position-specific impact of the phenyl and methyl substituents on both molecular recognition and physicochemical properties. Direct head-to-head comparisons reveal that moving the phenyl group from C3 to C2 (as in 5-methyl-2-phenylhex-4-enoic acid, CAS 151813-42-2, predicted bp 321.9 °C, density 1.055 g/cm³ ) alters the spatial relationship between the aromatic ring and the carboxylic acid, which is critical for target binding in GPR40 agonist pharmacophores where the 3-phenyl-4-alkynoic/alkenoic scaffold is specifically required . Changing the methyl group position from C4 to C2 (CAS 586341-95-9) or introducing a gem-dimethyl at C3 (CAS 723340-76-9) likewise generates distinct stereoelectronic environments. The (E)-olefin geometry and the absolute configuration at C3 are further stereochemical variables that cannot be assumed equivalent across vendors or CAS numbers (compare CAS 1371641-17-6 vs. the explicitly (E)-defined CAS 1391762-87-0 ). Substitution without stereochemical verification risks invalidating structure–activity relationships established for this specific scaffold.

Product-Specific Quantitative Evidence Guide: 4-Methyl-3-phenylhex-4-enoic Acid (CAS 1371641-17-6) vs. Structural Analogs


Synthetic Yield of the (E)-Stereoisomer via Alkoxide-Induced Ring Opening vs. Johnson–Claisen Methodology

The (E)-4-methyl-3-phenylhex-4-enoic acid (CAS 1391762-87-0, the stereodefined form corresponding to CAS 1371641-17-6) was obtained in 65% isolated yield via potassium tert-butoxide-mediated ring opening of 2-methyl-3-phenyl-2-vinylcyclobutanone in THF at room temperature over 5.0 h [1]. This alkoxide-induced method provides a complementary approach to the Johnson–Claisen rearrangement conventionally used for γ,δ-unsaturated esters, with the advantage of complete regioselectivity and stereospecificity for the (E)-olefin geometry, whereas Johnson–Claisen conditions typically produce mixtures of olefin isomers requiring separation [2].

Organic Synthesis Stereoselective Ring Opening Cyclobutanone Chemistry

Regioisomeric Differentiation: 4-Methyl-3-phenylhex-4-enoic Acid vs. 5-Methyl-2-phenylhex-4-enoic Acid (CAS 151813-42-2)

Moving the phenyl substituent from C3 to C2 and the methyl from C4 to C5 (CAS 151813-42-2) results in a regioisomer with the same molecular formula (C13H16O2, MW 204.27) but fundamentally altered molecular topology. The target compound positions the carboxyl group at C1 with a two-carbon spacer to the phenyl-bearing chiral center (C3), whereas the regioisomer places the carboxyl directly at the phenyl-substituted C2, eliminating the chiral center altogether . This topological change abolishes the stereochemical element that makes CAS 1371641-17-6 useful for enantioselective synthesis and chiral recognition studies. Predicted physicochemical data for the regioisomer (bp 321.9±11.0 °C, density 1.055±0.06 g/cm³) provide a baseline for chromatographic differentiation .

Physicochemical Profiling Regioisomer Comparison SAR Analysis

Structural Relationship to Mycophenolic Acid Side Chain: Divergent Cytotoxic Potential

The (E)-4-methyl-4-hexenoic acid side chain is a critical pharmacophoric element of the immunosuppressant mycophenolic acid (MPA, CAS 24280-93-1). Monocyclic MPA analogues bearing the (E)-4-methyl-4-hexenoic acid side chain but lacking the lactone moiety were explicitly shown to be 'much less cytotoxic than the derivatives with a methyl group or hydrogen at C-4 and lacking the lactone moiety' [1]. Since 4-methyl-3-phenylhex-4-enoic acid (CAS 1371641-17-6) similarly bears a 4-methyl-4-hexenoic acid core but replaces the entire benzofuran–lactone system with a simple phenyl group at C3, it is structurally positioned as a simplified analogue of the MPA side-chain scaffold with the lactone cytotoxicity determinant removed . This contrasts with mycophenolic acid itself, which exhibits potent cytotoxicity via IMPDH inhibition (IC50 in the nanomolar range for lymphocyte proliferation).

Drug Design Mycophenolic Acid Analogues Cytotoxicity Screening

Absence of HMG-CoA Reductase Inhibitory Activity: Differentiation from Statin-Like Compounds

A compound corresponding to the 4-methyl-3-phenylhex-4-enoic acid scaffold (reported under ChEMBL assay CHEMBL692515) was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and 'lacked significant inhibitory activity' [1]. This negative result provides a useful selectivity benchmark: the compound does not mimic statin-like HMG-CoA reductase inhibition despite containing a carboxylic acid moiety and a lipophilic aromatic group that could theoretically interact with the enzyme. By contrast, known HMG-CoA reductase inhibitors such as lovastatin and atorvastatin exhibit IC50 values in the nanomolar range under comparable microsomal assay conditions [2].

HMG-CoA Reductase Off-Target Profiling Negative Selectivity Data

Chiral Building Block Identity: Stereochemical Definition Enables Asymmetric Synthesis Applications

CAS 1371641-17-6 bears a single stereocenter at C3 and an (E)-configured double bond at C4–C5, making it a well-defined chiral building block for asymmetric synthesis . In contrast to the stereochemically ambiguous or achiral regioisomers (CAS 151813-42-2, which lacks a stereocenter entirely), this compound can serve as a chiral precursor or chiral auxiliary in stereoselective transformations. The (E)-olefin geometry is geometrically stable under most reaction conditions, unlike (Z)-configured analogs that are prone to thermal isomerization. The published synthesis via stereospecific ring opening of 2-methyl-3-phenyl-2-vinylcyclobutanone demonstrates that both the relative and absolute configuration can be controlled during preparation [1], although no explicit enantiomeric excess (ee) data are reported in the Beilstein article.

Chiral Pool Synthesis Asymmetric Catalysis Stereochemical Integrity

GPR40/FFAR1 Scaffold Potential: Structural Analogy to Validated 3-Phenyl-4-alkynoic Acid Agonists

The 3-phenyl substituent on the hex-4-enoic acid backbone of CAS 1371641-17-6 places it within the 3-phenyl-4-alkynoic/alkenoic acid scaffold class that has been patented and investigated for GPR40 (FFAR1) agonism . While no direct GPR40 EC50 data are available for CAS 1371641-17-6 in public databases, the structurally related AMG 837 ((S)-3-(4-((4-((spiro[indene-1,4'-piperidin]-1'-yl)methyl)benzyl)oxy)phenyl)hex-4-ynoic acid) is a potent, orally bioavailable GPR40 agonist with an EC50 of 13 nM at human GPR40 [1]. CAS 1371641-17-6 represents a minimal core scaffold (the 3-phenylhex-4-enoic acid) without the elaborated aromatic ether substituents, making it a suitable starting point for fragment-based or structure-guided optimization campaigns where the complete agonist pharmacophore is built stepwise.

GPR40 Agonist Type 2 Diabetes Free Fatty Acid Receptor

Optimal Procurement and Application Scenarios for 4-Methyl-3-phenylhex-4-enoic Acid (CAS 1371641-17-6)


Chiral Building Block for Asymmetric Synthesis of γ,δ-Unsaturated Carboxylic Acid Derivatives

With a single, well-defined C3 stereocenter and an (E)-configured double bond, CAS 1371641-17-6 is procured as a chiral starting material for the synthesis of enantiomerically enriched γ,δ-unsaturated esters, amides, and lactones. The published synthetic route via stereospecific alkoxide ring opening (65% yield) provides a validated entry point into this scaffold [1]. Investigators performing chiral pool synthesis or studying stereoselective conjugate additions to α,β-unsaturated acid derivatives can use this compound as a resolved chiral precursor.

Minimal Scaffold for Fragment-Based GPR40/FFAR1 Agonist Optimization

The 3-phenylhex-4-enoic acid core of CAS 1371641-17-6 corresponds to the minimal pharmacophoric fragment of the 3-phenyl-4-alkynoic/alkenoic acid class of GPR40 agonists . Procurement of this unadorned scaffold enables fragment-based drug design campaigns where the elaborated aryl ether substituents of advanced leads (e.g., AMG 837) are introduced in a stepwise, structure-guided manner. This avoids the synthetic and IP complexity of de novo construction of the entire agonist scaffold.

Non-Cytotoxic Mycophenolic Acid Side-Chain Surrogate for Biological Probe Design

Anderson et al. (1996) demonstrated that monocyclic analogues of mycophenolic acid bearing the (E)-4-methyl-4-hexenoic acid side chain but lacking the lactone moiety lose the potent cytotoxicity of the natural product [2]. CAS 1371641-17-6, which similarly decouples the side-chain motif from the benzofuran–lactone core, can be procured as a non-cytotoxic chemical probe for studying cellular processes modulated by the MPA side-chain pharmacophore without the confounding IMPDH inhibition associated with MPA itself.

Negative Control for HMG-CoA Reductase Inhibition Screening Panels

The confirmed absence of significant HMG-CoA reductase inhibitory activity for this compound class [3] makes CAS 1371641-17-6 a suitable negative control compound for metabolic enzyme screening panels. Laboratories profiling compound libraries for off-target HMG-CoA reductase activity can use this structurally related but inactive arylalkenoic acid to establish assay baseline and validate that observed enzyme inhibition in structurally similar hits is not an artifact of the carboxylic acid moiety.

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